(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
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Properties
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO5/c21-15-2-1-3-16(22)14(15)11-18-19(24)13-5-4-12(10-17(13)28-18)27-20(25)23-6-8-26-9-7-23/h1-5,10-11H,6-9H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQROVMNFWZLPG-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)F)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that belongs to the benzofuran class, known for its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the molecular formula and exhibits specific stereochemistry indicated by the (Z) configuration at the benzylidene position. The presence of halogen atoms (chlorine and fluorine) is significant as these substituents can enhance lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with similar structural features often demonstrate inhibitory effects on cancer cell proliferation. The unique combination of the morpholine and benzofuran moieties in this compound may contribute to its potential anticancer effects. Studies on related benzofuran derivatives have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | Cancer Type Targeted | Mechanism of Action |
|---|---|---|---|
| Compound A | Benzofuran scaffold | Breast Cancer | Apoptosis induction |
| Compound B | Halogenated structure | Lung Cancer | Cell cycle arrest |
| Compound C | Morpholine derivative | Colon Cancer | Inhibition of angiogenesis |
Antimicrobial Properties
The presence of halogens in this compound may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes. Research into similar compounds has demonstrated antimicrobial efficacy against a range of pathogens, suggesting this compound could also exhibit significant antimicrobial properties.
Table 2: Antimicrobial Activity of Similar Compounds
| Compound Name | Structure Features | Spectrum of Activity | Target Organisms |
|---|---|---|---|
| Compound D | Fluorinated benzene | Broad-spectrum | Gram-positive bacteria |
| Compound E | Benzofuran derivative | Narrow-spectrum | Fungi |
| Compound F | Chloro-substituted | Broad-spectrum | Gram-negative bacteria |
Anti-inflammatory Effects
Benzofuran derivatives have been reported to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Table 3: Anti-inflammatory Potential of Related Compounds
| Compound Name | Mechanism of Action | Inflammatory Condition Targeted |
|---|---|---|
| Compound G | COX inhibition | Rheumatoid Arthritis |
| Compound H | Cytokine modulation | Inflammatory Bowel Disease |
| Compound I | NF-kB pathway inhibition | Asthma |
Case Studies
A study examining the biological activity of related benzofuran derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, with IC50 values in the low micromolar range. Additionally, these studies revealed that the introduction of halogen substituents could enhance potency and selectivity for cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
